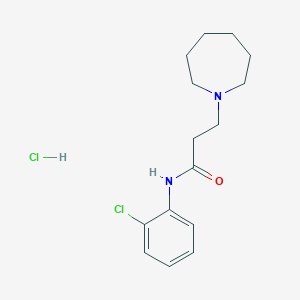
3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride
Vue d'ensemble
Description
3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride, also known as AZP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. AZP is a member of the amide class of compounds and has been shown to exhibit promising results in various research studies.
Mécanisme D'action
The exact mechanism of action of 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride is not fully understood. However, it is believed to act as a modulator of the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, leading to an overall inhibitory effect on the nervous system.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in animal models of inflammation. Additionally, this compound has been shown to reduce the expression of COX-2, an enzyme involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride is its reproducibility in the laboratory. The synthesis method has been optimized for high yield and purity, making it a reliable compound for research studies. Additionally, this compound has been shown to exhibit a wide range of pharmacological effects, making it a versatile compound for use in various research applications.
However, one limitation of this compound is its potential toxicity. While it has been shown to be relatively safe in animal studies, further research is needed to determine its safety profile in humans. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on 3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride. One area of interest is its potential role in the treatment of neuropathic pain. This compound has been shown to exhibit analgesic effects in animal models, and further research is needed to determine its efficacy in humans. Additionally, this compound may have a potential role in the treatment of epilepsy, as it has been shown to exhibit anticonvulsant effects in animal models.
Another potential future direction for research on this compound is its potential use as a modulator of the immune system. This compound has been shown to reduce the release of pro-inflammatory cytokines, suggesting that it may have a potential role in the treatment of autoimmune diseases.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in various animal models. While further research is needed to determine its safety profile and exact mechanism of action, this compound has the potential to be a versatile compound for use in various research applications.
Applications De Recherche Scientifique
3-(1-azepanyl)-N-(2-chlorophenyl)propanamide hydrochloride has been the subject of several research studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in various animal models. Additionally, this compound has been shown to have a potential role in the treatment of neuropathic pain and epilepsy.
Propriétés
IUPAC Name |
3-(azepan-1-yl)-N-(2-chlorophenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O.ClH/c16-13-7-3-4-8-14(13)17-15(19)9-12-18-10-5-1-2-6-11-18;/h3-4,7-8H,1-2,5-6,9-12H2,(H,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQORLAHCIRZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC(=O)NC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B3939712.png)
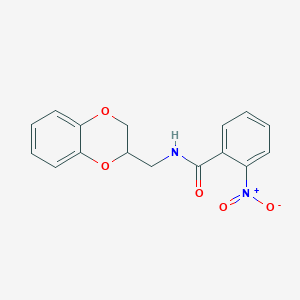
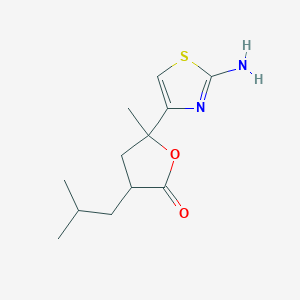
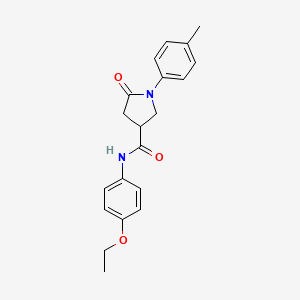

![4-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3939740.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B3939745.png)
![N-[(2S*,4R*,6S*)-2-benzyl-6-(5-tert-butyl-1H-pyrazol-3-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3939749.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(4-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B3939759.png)
![N-(2,5-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide](/img/structure/B3939767.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939768.png)
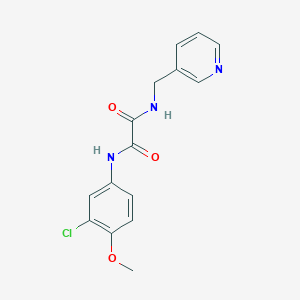
![4-chloro-6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3939779.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3939786.png)